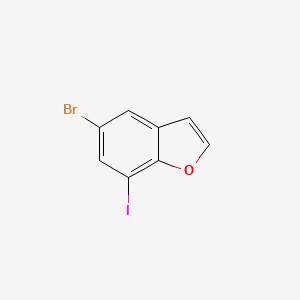

5-Bromo-7-iodobenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-iodo-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHBZOMLTKPZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)Br)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Bromo 7 Iodobenzofuran

General Reactivity Profile of Halogenated Benzofuran (B130515) Derivatives

Halogenated benzofuran derivatives are a crucial class of compounds in organic synthesis, primarily serving as versatile intermediates for the construction of more complex molecules. researchgate.net The presence of halogen substituents on the benzofuran scaffold significantly influences its chemical reactivity and provides handles for a variety of chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The nature and position of the halogen atom dictate the reactivity of the carbon-halogen (C-X) bond.

The reactivity of these C-X bonds in the context of oxidative addition to a transition metal catalyst, a key step in many cross-coupling reactions, generally follows the order of bond strength: C-I < C-Br < C-Cl < C-F. This hierarchy implies that an iodo-substituent is typically more reactive than a bromo-substituent, which in turn is more reactive than a chloro-substituent. This differential reactivity is fundamental to achieving selective functionalization in polyhalogenated systems like 5-Bromo-7-iodobenzofuran.

The addition of halogens, such as bromine or chlorine, can enhance the biological activities of benzofuran derivatives, a phenomenon sometimes attributed to the halogen's ability to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site that can improve binding affinity. nih.govnih.gov

From a broader perspective, the benzofuran ring system itself has distinct reactive sites. The furan (B31954) ring is generally more susceptible to addition reactions, while the benzene (B151609) ring is more prone to electrophilic substitution. Halogenation itself is a key reaction, with various methods available to introduce halogens at specific positions on the benzofuran core. researchgate.netchempedia.info For instance, bromination of benzofuran with bromine can lead to 2,3-dibromobenzofuran. chempedia.info

Cross-Coupling Reactions at Bromo and Iodo Centers

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound allows for highly selective, stepwise functionalization. The C-I bond at the 7-position is significantly more susceptible to oxidative addition by palladium or nickel catalysts than the C-Br bond at the 5-position. This reactivity difference enables the selective modification of the 7-position while leaving the 5-bromo group available for a subsequent, different coupling reaction.

The Suzuki-Miyaura coupling, which forms carbon-carbon bonds by reacting an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. libretexts.orgtcichemicals.com In the case of this compound, this reaction can be performed with high selectivity. Under carefully controlled conditions using a palladium catalyst, an aryl or vinyl boronic acid will react preferentially at the more labile C-I bond. tcichemicals.com This allows for the synthesis of 7-substituted-5-bromobenzofuran intermediates. The remaining C-Br bond can then be subjected to a second Suzuki-Miyaura coupling, often under more forcing conditions (e.g., higher temperature or a different ligand), to introduce a second, different substituent.

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C-7 Position

| Component | Example Reagent/Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Palladium(0) or Palladium(II) precursor |

| Ligand | SPhos, PPh₃ | Stabilizes catalyst, promotes oxidative addition |

| Boron Reagent | Arylboronic acid, Vinylboronic acid | Source of the new C-C bond substituent |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent (transmetalation step) |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants |

| Temperature | Room Temperature to 80 °C | Controlled to ensure selectivity for C-I bond |

Similar to the Suzuki-Miyaura reaction, the Negishi coupling creates C-C bonds by reacting an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel. The underlying principle of differential reactivity between C-I and C-Br bonds holds true for Negishi couplings as well. The reaction can be directed to the 7-position of this compound with high fidelity, allowing the introduction of alkyl, aryl, or vinyl groups from the corresponding organozinc halide. The tolerance of organozinc reagents to a wide variety of functional groups makes this a powerful method for selective functionalization.

Table 2: Representative Conditions for Selective Negishi Coupling at the C-7 Position

| Component | Example Reagent/Condition | Purpose |

| Catalyst | Pd(PPh₃)₄, NiCl₂(dppp) | Palladium or Nickel catalyst |

| Zinc Reagent | R-Zn-X (where R = Alkyl, Aryl, etc.) | Source of the new C-C bond substituent |

| Solvent | THF, DMF | Anhydrous polar aprotic solvent |

| Temperature | Room Temperature to 60 °C | Mild conditions to maintain selectivity |

The Sonogashira coupling is a highly effective method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction, co-catalyzed by palladium and copper(I), is exceptionally useful for introducing alkynyl moieties into aromatic systems. dntb.gov.ua For this compound, the Sonogashira reaction proceeds selectively at the C-7 iodo position under mild conditions. mdpi.com This allows for the synthesis of 5-bromo-7-alkynylbenzofurans, which are valuable intermediates themselves, as the alkyne can undergo a wide range of further transformations, such as click chemistry, reductions, or cyclizations.

Table 3: Representative Conditions for Selective Sonogashira Coupling at the C-7 Position

| Component | Example Reagent/Condition | Purpose |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Palladium catalyst |

| Co-catalyst | CuI | Facilitates the reaction with the alkyne |

| Alkyne | Terminal alkyne (R-C≡CH) | Source of the alkynyl group |

| Base | Et₃N, Piperidine, DIPA | Amine base, acts as solvent and acid scavenger |

| Solvent | THF, DMF | Co-solvent if needed |

| Temperature | Room Temperature to 50 °C | Mild conditions are typically sufficient |

Beyond the most common coupling reactions, other transition metals, particularly nickel, have emerged as powerful catalysts for C-C bond formation. rsc.org Nickel catalysts can promote the cross-coupling of aryl sulfides with Grignard reagents and are notably effective in activating less reactive C-X bonds, including C-Cl and even strong C-F bonds. beilstein-journals.orgcore.ac.uk While not a C-F bond, the C-Br bond at the 5-position of the benzofuran ring can be effectively functionalized using nickel catalysis, sometimes under conditions where palladium is less effective. nih.govbeilstein-archives.org This provides an orthogonal strategy: a selective, mild palladium-catalyzed coupling can be performed at the C-7 iodo position, followed by a robust nickel-catalyzed coupling at the remaining C-5 bromo position. beilstein-journals.org This dual-catalyst approach expands the synthetic utility of dihalogenated benzofurans.

Nucleophilic Substitution Reactions

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging and not a common transformation pathway. Such reactions typically require either strong electron-withdrawing groups positioned ortho or para to the halogen to activate the ring, or very harsh reaction conditions.

More synthetically viable methods for introducing nucleophiles onto the benzofuran ring involve transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination or etherification. These reactions, however, follow a catalytic cycle similar to cross-coupling reactions and are not direct SNAr processes.

An important consideration when treating halogenated heterocycles with strong bases is the potential for a "halogen dance" reaction. researchgate.netacs.org This is an isomerization process where, in the presence of a strong base like lithium 2,2,6,6-tetramethylpiperidide, a halogen can migrate to an adjacent deprotonated position on the aromatic ring. researchgate.net For example, treatment of 2-iodobenzofuran (B1590796) with a strong base can lead to the formation of 3-iodobenzofuran (B11763985) derivatives after trapping with an electrophile. researchgate.net This highlights a potential side reaction that must be considered when designing synthetic routes involving strong bases and halogenated benzofurans.

Mechanistic Considerations of SN1 and SN2 Pathways in Halogenated Aromatics

Nucleophilic substitution reactions are fundamental transformations in organic chemistry, typically proceeding via S(_N)1 (substitution nucleophilic unimolecular) or S(_N)2 (substitution nucleophilic bimolecular) mechanisms. savemyexams.com

The S(_N)1 reaction is a two-step process. The first and rate-determining step involves the slow dissociation of the leaving group (a halide in this case) to form a carbocation intermediate. researchgate.net This intermediate is then rapidly attacked by a nucleophile in the second step. masterorganicchemistry.comyoutube.com The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate. researchgate.net Tertiary alkyl halides readily undergo S(_N)1 reactions due to the stability of the resulting tertiary carbocations. savemyexams.com

The S(_N)2 reaction , in contrast, is a single-step, concerted process. masterorganicchemistry.com The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemistry. youtube.com The rate of an S(_N)2 reaction depends on the concentrations of both the substrate and the nucleophile. savemyexams.com This pathway is favored for methyl and primary substrates where steric hindrance is minimal. masterorganicchemistry.com

However, for halogenated aromatic compounds like this compound, both S(_N)1 and S(_N)2 pathways are generally disfavored under standard conditions.

Instability of the Aryl Cation: An S(_N)1 pathway would require the formation of a highly unstable aryl cation. The positive charge would reside in an sp-hybridized orbital on a benzene ring carbon, which is energetically unfavorable.

Steric Hindrance for Backside Attack: The planar structure of the aromatic ring and the electron cloud of the π-system prevent the backside attack required for an S(_N)2 mechanism.

Therefore, nucleophilic substitution on aryl halides such as this compound typically proceeds through alternative mechanisms like nucleophilic aromatic substitution (S(_N)Ar) or benzyne (B1209423) formation, which fall outside the scope of this specific discussion.

Organometallic Transformations Involving Halogenated Benzofurans

Organometallic transformations are powerful tools for the functionalization of halogenated benzofurans. Palladium-catalyzed cross-coupling reactions, in particular, are extensively used to form new carbon-carbon and carbon-heteroatom bonds. nih.govrsc.org Reactions such as the Suzuki-Miyaura, Heck, Stille, and Sonogashira couplings allow for the introduction of a wide variety of substituents onto the benzofuran core. nih.govyoutube.com For dihalogenated substrates like this compound, the differential reactivity of the carbon-iodine and carbon-bromine bonds can be exploited to achieve selective, stepwise functionalization. rsc.org The weaker C-I bond typically reacts preferentially over the stronger C-Br bond in palladium-catalyzed processes. researchgate.net

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry, commonly used to prepare organolithium or Grignard reagents from organic halides. wikipedia.org This reaction involves the treatment of an organic halide with an organometallic reagent, typically an alkyllithium compound like n-butyllithium or tert-butyllithium. wikipedia.org

The rate of exchange is highly dependent on the halogen, following the general trend: I > Br > Cl. wikipedia.org This selectivity is kinetically controlled and is influenced by the stability of the carbanionic intermediates. wikipedia.org For this compound, treatment with one equivalent of an alkyllithium reagent at low temperatures would selectively induce lithium-iodine exchange at the C-7 position, leaving the C-5 bromine atom intact. This generates a 5-bromo-7-lithiobenzofuran intermediate, which can then be trapped with various electrophiles to introduce a new substituent specifically at the 7-position. researchgate.netrsc.org

Table 1: Regioselectivity in Metal-Halogen Exchange of Dihaloarenes This table presents representative examples illustrating the selective nature of the metal-halogen exchange reaction, a principle directly applicable to this compound.

| Starting Material | Reagent | Position of Exchange | Resulting Intermediate |

|---|---|---|---|

| 1-Bromo-4-iodobenzene | n-BuLi | C-I | 4-Bromophenyllithium |

| 2,4-Dibromoiodobenzene | n-BuLi (1 eq.) | C-I | 2,4-Dibromophenyllithium |

| This compound | n-BuLi (1 eq.) | C-I | 5-Bromo-7-lithiobenzofuran |

Directed Ortho-Metalation (DOM) Strategies

Directed Ortho-Metalation (DoM) is a powerful method for the regioselective deprotonation and functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium base. organic-chemistry.org This coordination directs the base to deprotonate the nearest (ortho) C-H bond, which has increased kinetic acidity. wikipedia.orgorganic-chemistry.org

In the context of benzofuran, the ring oxygen can act as a DMG, directing lithiation to the adjacent C-2 or C-7 positions. For this compound, the C-7 position is already substituted. Therefore, the oxygen atom could potentially direct metalation to the C-2 position. However, the success of a DoM strategy would compete with the much faster metal-halogen exchange at the C-7 iodine position. To favor DoM, conditions would need to be carefully chosen, potentially using lithium amide bases instead of alkyllithiums, which can sometimes favor deprotonation over exchange. nih.gov The aryl O-carbamate group is one of the most powerful DMGs and can be used to direct metalation with high efficiency. nih.gov

Radical Reactions and Their Synthetic Utility

Radical reactions offer alternative pathways for the functionalization of aryl halides. A common transformation is radical dehalogenation, often achieved using reagents like tributyltin hydride (Bu(_3)SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The reaction proceeds via a radical chain mechanism where a tributyltin radical abstracts the halogen atom to generate an aryl radical. libretexts.org This aryl radical then abstracts a hydrogen atom from another molecule of Bu(_3)SnH to yield the dehalogenated product and regenerate the tributyltin radical. libretexts.org

Given the bond dissociation energies (C-I < C-Br), radical reactions on this compound would likely occur preferentially at the C-7 position. Radical reactions can also be used to form C-C bonds. The aryl radical intermediate can be trapped by alkenes or alkynes in intra- or intermolecular additions, providing a route to more complex molecules. libretexts.org

Ring-Opening and Skeletal Rearrangement Reactions

The benzofuran ring system, while aromatic, can undergo ring-opening or skeletal rearrangement reactions under specific conditions. These transformations often involve the cleavage of the C2-O bond and can be promoted by transition metals (e.g., nickel), strong bases, or organometallic reagents. researchgate.netacs.org For instance, nickel-catalyzed reactions with silanes can lead to the reductive ring-opening of benzofurans to form ortho-functionalized phenols. acs.org Other methods involve reductive cleavage using alkali metals like lithium to generate o-hydroxystyrene derivatives. kyoto-u.ac.jp The substituents on the benzofuran ring can significantly influence the feasibility and outcome of these reactions. While specific studies on this compound are not prevalent, the principles derived from substituted benzofurans suggest that such transformations are plausible, potentially leading to highly functionalized phenolic structures.

Comprehensive Elucidation of Reaction Mechanisms in Functionalization of this compound

The functionalization of this compound is governed by the distinct electronic properties and bond strengths of the C-Br and C-I bonds, as well as the inherent reactivity of the benzofuran core.

Chemoselectivity in Cross-Coupling and Metal-Halogen Exchange: The primary factor dictating the regioselectivity in many transformations is the difference in bond dissociation energy between the C-I bond (approx. 272 kJ/mol) and the C-Br bond (approx. 336 kJ/mol). frontiersin.org

Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Stille, or Sonogashira coupling, the first step of the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. acs.org This step is significantly faster for the C-I bond than for the C-Br bond. Consequently, reactions performed with one equivalent of the coupling partner will selectively functionalize the C-7 position.

Metal-Halogen Exchange: As previously discussed, the reaction with alkyllithium reagents is a kinetically controlled process that occurs preferentially at the more reactive C-I bond, enabling selective generation of a 7-lithio species. wikipedia.org

Alternative Mechanistic Pathways:

Directed Ortho-Metalation (DoM): While competing with metal-halogen exchange, DoM presents a pathway to functionalize the C-H bonds of the ring, directed by the furan oxygen. This provides an orthogonal strategy to the halogen-based functionalization. organic-chemistry.org

Radical Mechanisms: Radical abstraction of the iodine atom can generate a C-7 centered radical. This intermediate can be reduced or used in addition reactions, offering a non-ionic pathway for functionalization. libretexts.org

Ring-Opening: Mechanistically, transition-metal-catalyzed ring-opening can proceed through oxidative addition of the metal into the C-O bond or via β-oxygen elimination from a metal-hydride insertion intermediate. researchgate.netacs.org

The choice of reagents and reaction conditions allows for a high degree of control over which mechanistic pathway is followed, enabling the selective and stepwise elaboration of the this compound scaffold into more complex molecular architectures.

Table 2: Summary of Expected Regioselective Reactions for this compound

| Reaction Type | Reagent(s) | Primary Reactive Site | Mechanistic Rationale |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | C-7 | Faster oxidative addition at C-I bond |

| Metal-Halogen Exchange | n-BuLi (1 eq.), -78°C | C-7 | Faster kinetic exchange at C-I bond |

| Radical Dehalogenation | Bu(_3)SnH, AIBN | C-7 | Weaker C-I bond facilitates radical cleavage |

| Directed Ortho-Metalation | LiNR(_2), -78°C | C-2 (potential) | Coordination of base to furan oxygen |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR, DEPT) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Bromo-7-iodobenzofuran, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments would be utilized.

¹H NMR spectroscopy would provide information about the number of different types of protons, their chemical environment, and their connectivity. The expected spectrum of this compound would show distinct signals for the protons on the furan (B31954) ring and the benzene (B151609) ring. The chemical shifts (δ) of these protons are influenced by the electronegativity of the neighboring bromine and iodine atoms, as well as the oxygen atom in the furan ring. Spin-spin coupling patterns would reveal the adjacency of protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbons directly bonded to the bromine and iodine atoms would be significantly affected. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.

| Analysis | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic and furan ring protons, with chemical shifts influenced by halogen substituents. |

| ¹³C NMR | Distinct signals for each carbon, including those directly attached to bromine and iodine. |

| DEPT | Differentiation of CH, CH₂, and CH₃ carbons. |

| 2D-NMR | Correlation peaks establishing proton-proton and proton-carbon connectivities. |

Mass Spectrometry Techniques (ESI-MS, HRMS, TOF-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques such as Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) would be employed.

ESI-MS would be used to determine the molecular weight of the compound by generating molecular ions. The presence of bromine and iodine atoms, with their characteristic isotopic patterns, would result in a unique isotopic distribution in the mass spectrum, providing a clear signature for the presence of these halogens.

HRMS , often coupled with a Time-of-Flight (TOF) analyzer, would provide a highly accurate mass measurement of the molecular ion. This precise mass allows for the determination of the elemental composition of this compound, confirming its molecular formula (C₈H₄BrIO). Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information.

| Technique | Information Obtained |

| ESI-MS | Molecular weight and characteristic isotopic pattern due to Br and I. |

| HRMS (TOF) | Precise molecular weight and determination of elemental composition. |

| Fragmentation Analysis | Structural information based on the fragmentation of the molecule. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions would include C-H stretching and bending vibrations for the aromatic and furan rings, C-O-C stretching of the furan ether linkage, and C=C stretching of the aromatic and furan rings. The C-Br and C-I stretching vibrations typically appear in the fingerprint region of the spectrum.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Stretch (Aromatic/Furan) | 1600 - 1450 |

| C-O-C Stretch (Ether) | 1250 - 1050 |

| C-Br Stretch | 680 - 515 |

| C-I Stretch | 600 - 500 |

Chromatographic Separation Techniques (TLC, Column Chromatography, HPLC) for Purification and Purity Assessment

Chromatographic techniques are essential for the purification of the synthesized this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC) would be used for rapid monitoring of the progress of chemical reactions and for preliminary purity checks. The retention factor (Rf) value would be determined using an appropriate solvent system.

Column chromatography is a preparative technique that would be used to purify the crude product on a larger scale. The choice of stationary phase (e.g., silica gel) and mobile phase would be optimized to achieve efficient separation of this compound from any impurities.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive analytical technique that would be used to determine the final purity of the compound. A sharp, single peak in the chromatogram would indicate a high degree of purity.

| Technique | Purpose |

| TLC | Reaction monitoring and preliminary purity assessment. |

| Column Chromatography | Preparative purification of the compound. |

| HPLC | Final purity assessment with high sensitivity. |

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | Accurate measurements of the molecular geometry. |

| Crystal Packing | Information on intermolecular interactions in the solid state. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure Analysis)

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used computational method that can predict the electronic structure of molecules with a good balance of accuracy and computational cost. For 5-Bromo-7-iodobenzofuran, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p) for the lighter atoms and a basis set with effective core potentials for the iodine atom, would be the standard approach.

These calculations would yield crucial information about the molecule's geometry, stability, and electronic properties. Key parameters that would be determined include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The MEP map would visualize the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions.

Hypothetical DFT-Calculated Electronic Properties of this compound:

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

| Mulliken Charge on Br | -0.05 e | Represents the partial charge on the bromine atom, affecting its electrostatic interactions. |

| Mulliken Charge on I | +0.02 e | Represents the partial charge on the iodine atom, suggesting a potential site for nucleophilic attack. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations. The actual values would need to be calculated using appropriate computational software.

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry provides invaluable tools for investigating the pathways of chemical reactions, including identifying intermediates and transition states. For this compound, simulations could be employed to study its behavior in various organic reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

By mapping the potential energy surface of a reaction, computational chemists can locate the transition state structures, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are commonly used to find transition states.

For instance, in a hypothetical Suzuki coupling reaction at the iodine position, DFT calculations could be used to model the oxidative addition, transmetalation, and reductive elimination steps. This would provide a detailed understanding of the reaction mechanism and could help in optimizing reaction conditions.

Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Given that many benzofuran (B130515) derivatives exhibit anticancer and other biological activities, it is plausible to hypothesize that this compound could act as an inhibitor for certain enzymes.

A hypothetical docking study could involve placing this compound into the active site of a target protein, for example, a kinase involved in cell signaling pathways. The docking algorithm would then explore various binding poses and score them based on a scoring function that estimates the binding affinity. The results would highlight the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-receptor complex. The presence of both bromine and iodine atoms in this compound is particularly interesting for halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hypothetical Docking Results of this compound with a Kinase Active Site:

| Interaction Type | Interacting Residue | Hypothetical Distance (Å) | Significance |

| Halogen Bond (Br) | Carbonyl oxygen of Leu83 | 3.1 | Stabilizes the ligand in the binding pocket through interaction with the backbone. |

| Halogen Bond (I) | Hydroxyl group of Thr85 | 3.0 | Provides additional binding affinity and specificity. |

| Pi-Pi Stacking | Phenylalanine ring of Phe145 | 3.8 | Contributes to the overall binding energy through hydrophobic interactions. |

| van der Waals | Val65, Ala80, Leu135 | N/A | Multiple contacts that enhance the shape complementarity of the ligand. |

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study. The specific interactions would depend on the chosen protein target.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

The reactivity and selectivity of this compound in chemical reactions can be predicted using computational methods. The electronic properties derived from DFT calculations, such as the distribution of frontier molecular orbitals and the molecular electrostatic potential map, are key to these predictions.

The sites most susceptible to electrophilic attack are typically those with the highest HOMO density, while the sites most prone to nucleophilic attack are those with the highest LUMO density. The MEP map can also guide these predictions, with electron-rich (negative potential) regions being attractive to electrophiles and electron-poor (positive potential) regions being attractive to nucleophiles.

Given the presence of two different halogens, predicting the regioselectivity of reactions like metal-halogen exchange or cross-coupling is crucial. The C-I bond is generally weaker and more polarizable than the C-Br bond, suggesting that reactions such as lithium-halogen exchange would likely occur preferentially at the 7-position. Computational modeling of the reaction intermediates and transition states for both pathways can provide a quantitative prediction of the regioselectivity.

Conformational Analysis and Molecular Dynamics Simulations

While this compound itself is a rigid molecule, it can be a part of a larger, more flexible chemical entity. In such cases, conformational analysis is necessary to identify the low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.

Molecular dynamics (MD) simulations can provide a more detailed picture of the dynamic behavior of the molecule over time. In an MD simulation, the atoms' movements are calculated based on a force field, which is a set of parameters that describe the potential energy of the system. By simulating the molecule in a relevant environment, such as in a solvent or bound to a protein, MD can reveal its conformational flexibility, the stability of its binding modes, and the role of solvent molecules in its interactions. These simulations are computationally intensive but offer a wealth of information that is not accessible through static modeling approaches.

Applications in Advanced Organic Synthesis and Molecular Design

5-Bromo-7-iodobenzofuran as a Pivotal Synthetic Intermediate in Multi-Step Synthesis

This compound serves as a crucial intermediate in multi-step synthetic pathways due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is generally more reactive than the C-Br bond. This reactivity difference allows for selective functionalization, where one position can be modified while the other remains intact for a subsequent transformation.

This unique characteristic is exploited in various palladium-catalyzed reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples of such transformations where this compound can act as a pivotal substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound (like a boronic acid or ester) to form a C-C bond. It is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl halide, creating an arylalkyne. This method is essential for synthesizing conjugated enynes and arylalkynes.

Heck Reaction: This reaction forms a C-C bond by coupling the aryl halide with an alkene. It is particularly useful for synthesizing substituted olefins with high selectivity.

Buchwald-Hartwig Amination: This process creates a carbon-nitrogen bond by coupling the aryl halide with an amine. rsc.org It has become a go-to method for synthesizing aryl amines, which are common structures in pharmaceuticals. rsc.orgresearchgate.net

By leveraging these well-established reactions, chemists can use this compound as a starting point to introduce a wide variety of functional groups and build complex molecular frameworks in a controlled and predictable manner.

Scaffold Derivatization for the Construction of Diverse Molecular Architectures

The true synthetic power of this compound lies in its capacity for sequential derivatization, enabling the construction of a vast library of diverse molecular architectures from a single starting scaffold. The distinct reactivities of the iodine and bromine substituents are the key to this versatility.

Typically, the more reactive C-I bond at the 7-position is addressed first. For instance, a Sonogashira coupling can be performed selectively at this position to introduce an alkyne group, leaving the C-Br bond at the 5-position untouched. Subsequently, the bromine at the 5-position can undergo a different coupling reaction, such as a Suzuki coupling to add an aryl group or a Buchwald-Hartwig amination to install a nitrogen-based substituent.

This step-wise approach allows for the creation of disubstituted benzofurans with different functional groups at the 5- and 7-positions, which would be difficult to achieve through other synthetic routes. The table below illustrates a hypothetical, yet chemically sound, diversification strategy starting from this compound.

Table 1: Hypothetical Diversification of this compound

| Step | Position Targeted | Reaction Type | Reactant | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | C7-I | Sonogashira Coupling | Phenylacetylene | 5-Bromo-7-(phenylethynyl)benzofuran |

| 2 | C5-Br | Suzuki Coupling | 4-Methoxyphenylboronic acid | 7-(Phenylethynyl)-5-(4-methoxyphenyl)benzofuran |

This ability to systematically and selectively introduce a wide range of substituents makes this compound an ideal scaffold for generating compound libraries for high-throughput screening in drug discovery or for tuning the electronic and photophysical properties of materials in organic electronics.

Strategies for Synthesizing Complex Functionalized Analogues through Orthogonal Reactivity

The concept of orthogonal reactivity is central to the strategic use of this compound. It refers to the ability to perform a chemical reaction at one site of a molecule without affecting a different, reactive site. The difference in bond strength and reactivity between the C-I and C-Br bonds provides a natural platform for such selective chemistry. The general order of reactivity for aryl halides in palladium-catalyzed oxidative addition is I > Br > Cl.

This reactivity gradient allows for a planned, sequential introduction of functional groups. A typical strategy involves:

Reaction at the C-I bond: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira, Suzuki, Stille) is performed under conditions mild enough to not activate the C-Br bond. This selectively modifies the 7-position of the benzofuran (B130515) ring.

Reaction at the C-Br bond: After the first reaction, the conditions are changed (e.g., by using a more active catalyst, a different ligand, or higher temperatures) to facilitate a second cross-coupling reaction at the now-vacant 5-position.

This orthogonal approach is highly efficient, as it avoids the need for protecting groups and reduces the number of synthetic steps, which is a key principle of modern "green" chemistry. For compounds with two different halides, such as 2-bromo-4-iodo-quinoline, it has been demonstrated that the acetylene adds to the site with the more reactive iodide substituent in Sonogashira couplings. This principle is directly applicable to this compound, allowing for precise control over the synthesis of complex, highly functionalized analogues.

Rational Design Principles of Benzofuran-Based Scaffolds in Modern Chemical Research

The benzofuran ring system is considered a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com This term describes a molecular framework that is capable of binding to multiple biological targets, often with high affinity, making it a rich source for the development of new therapeutic agents. rsc.orgtaylorandfrancis.com The widespread presence of the benzofuran core in natural products and clinically approved drugs underscores its biological relevance. nih.govmedcraveonline.com

In Medicinal Chemistry: The rational design of benzofuran-based drugs leverages several key features of the scaffold:

Structural Rigidity and Planarity: The fused ring system provides a rigid, well-defined three-dimensional structure that can fit into the binding pockets of proteins and enzymes, reducing the entropic penalty upon binding.

Hydrogen Bonding Capability: The oxygen atom in the furan (B31954) ring can act as a hydrogen bond acceptor, a crucial interaction for molecular recognition at a biological target.

Versatile Substitution Patterns: The benzene (B151609) and furan rings offer multiple positions for substitution, allowing medicinal chemists to systematically explore structure-activity relationships (SAR) to enhance potency and selectivity. nih.gov

Derivatives of benzofuran have shown a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govphytojournal.com The 5-bromo-7-iodo substitution pattern provides an ideal template for creating libraries of compounds to target specific diseases, as diverse functional groups can be precisely installed to optimize interactions with a chosen biological target.

In Materials Science: Beyond medicine, the benzofuran scaffold is also valuable in the design of organic functional materials for electronics. alfa-chemistry.com Key properties include:

π-Conjugation: The extended system of delocalized π-electrons imparts semiconducting properties.

Photophysical Properties: Benzofuran derivatives can be designed to absorb and emit light at specific wavelengths, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). alfa-chemistry.comacs.org

Thermal and Chemical Stability: The aromatic nature of the benzofuran core contributes to good stability, a requirement for long-lasting electronic devices. alfa-chemistry.com

By attaching different electron-donating or electron-withdrawing groups to the 5- and 7-positions of this compound, researchers can rationally tune the electronic properties, such as the HOMO/LUMO energy levels and the band gap, to optimize performance in applications like organic field-effect transistors (OFETs). alfa-chemistry.commdpi.com

Future Research Directions and Concluding Perspectives

Emerging Synthetic Strategies and Methodological Advancements for Halogenated Benzofurans

The synthesis of polysubstituted benzofurans, particularly those bearing multiple halogen atoms, remains a significant challenge that inspires the development of innovative synthetic methodologies. While classical methods have been established, emerging strategies are focused on improving efficiency, atom economy, and functional group tolerance.

Recent advancements have moved towards transition-metal-catalyzed reactions, which offer powerful tools for constructing the benzofuran (B130515) core. nih.gov Methodologies such as palladium- and copper-catalyzed Sonogashira coupling followed by intramolecular cyclization of iodophenols with terminal alkynes have become prominent. nih.govacs.org Other transition metals, including nickel, rhodium, gold, and silver, are also being explored for their unique catalytic activities in benzofuran synthesis. nih.govacs.org

Future work will likely concentrate on the following areas:

C-H Activation/Functionalization: Direct C-H activation strategies are increasingly being investigated as a means to avoid pre-functionalized starting materials. mdpi.com Developing methods to selectively functionalize the C-H bonds of a pre-formed benzofuran nucleus in the presence of halogen atoms would represent a significant step forward.

Photoredox Catalysis: The use of visible-light-mediated reactions is a rapidly growing field in organic synthesis. nih.gov Applying photoredox catalysis to the synthesis of halogenated benzofurans could enable novel, mild, and highly selective transformations that are not accessible through traditional thermal methods.

Domino and Tandem Reactions: Designing cascade reactions where multiple bonds are formed in a single operation can dramatically increase synthetic efficiency. mdpi.com A potential strategy could involve a domino sequence that first constructs the benzofuran ring and then selectively introduces the bromo and iodo substituents in a one-pot process.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or rapid reactions. Adapting and optimizing synthetic routes for halogenated benzofurans to flow conditions could facilitate larger-scale production for further application studies.

A summary of emerging synthetic strategies is presented below.

| Synthetic Strategy | Key Features | Potential Advantages for Halogenated Benzofurans |

| C-H Activation | Direct functionalization of C-H bonds, minimizing pre-functionalization steps. | Increased atom economy; access to novel substitution patterns. |

| Photoredox Catalysis | Utilizes visible light to initiate radical-based transformations under mild conditions. nih.gov | High selectivity; access to unique reactivity. |

| Domino Reactions | Multiple bond-forming events occur in a single synthetic operation. mdpi.com | Enhanced efficiency; reduced waste and purification steps. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Improved safety, scalability, and reaction control. |

Development of Novel Catalytic Systems for Enhanced Functionalization and Selectivity

The presence of two different halogen atoms on the benzofuran ring of 5-Bromo-7-iodobenzofuran offers a platform for selective, stepwise functionalization. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in cross-coupling reactions, allowing for regioselective modifications. However, achieving perfect selectivity can be challenging, and the development of new catalytic systems is paramount.

Future research in this area will focus on:

Ligand Design: The development of sophisticated ligands for transition metals (e.g., palladium, nickel, copper) is crucial for controlling the reactivity and selectivity of cross-coupling reactions. Ligands can be designed to discriminate between the C-I and C-Br bonds more effectively, enabling selective functionalization at either site under specific conditions.

Nanoparticle Catalysis: Catalysts based on metal nanoparticles offer high surface area and unique reactivity profiles. Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives. acs.org Similar systems could be designed for selective cross-coupling or other transformations of dihalogenated benzofurans.

Bimetallic Catalysis: The use of two different metals in a single catalytic system can enable cooperative effects, leading to enhanced reactivity or novel reaction pathways that are not possible with a single metal. researchgate.net For instance, a dual catalytic cycle involving gold and silver has been reported for the synthesis of 3-alkynyl benzofurans. researchgate.net

Enzyme-Mimicking Catalysts: Designing catalysts that mimic the active sites of enzymes could lead to exceptionally high selectivity. These systems could recognize the subtle electronic and steric differences between the two halogenated positions on the benzofuran ring.

The table below outlines key areas for the development of novel catalytic systems.

| Catalytic System Type | Principle of Operation | Potential for Selective Functionalization |

| Advanced Ligand Systems | Fine-tuning the electronic and steric properties of the metal center to control reactivity. | Enhanced discrimination between C-I and C-Br bonds. |

| Nanoparticle Catalysis | Utilizing the high surface area and unique electronic properties of nanoparticles. acs.org | High activity and potential for unique selectivity profiles. |

| Bimetallic Systems | Employing two distinct metals to achieve synergistic or cooperative catalytic effects. researchgate.net | Access to novel transformations and improved catalytic efficiency. |

| Biomimetic Catalysts | Mimicking the structure and function of enzyme active sites for precise molecular recognition. | Ultimate selectivity based on substrate shape and electronics. |

Synergistic Integration of Computational and Experimental Approaches in Reaction Discovery

The combination of computational chemistry and experimental work has become an indispensable tool in modern chemical research. This synergy allows for a more rational and efficient approach to discovering new reactions, understanding reaction mechanisms, and optimizing reaction conditions.

For halogenated benzofurans, this integrated approach can be particularly fruitful:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.net This insight is invaluable for understanding why a particular catalyst or reaction condition favors one outcome over another, such as selective reaction at the C7-iodine versus the C5-bromine.

Predictive Modeling for Catalyst Design: Computational screening can be used to rapidly evaluate large libraries of potential ligands or catalysts before committing to laborious and expensive experimental synthesis. nih.gov By calculating key properties, such as binding energies and electronic parameters, researchers can identify promising candidates for achieving high selectivity in the functionalization of this compound.

Understanding Reactivity Patterns: Computational studies can help rationalize observed reactivity and predict new, undiscovered reaction pathways. nih.gov For example, calculations could predict whether the benzofuran ring itself might participate in cycloaddition reactions under specific conditions or how the halogen substituents influence the aromaticity and reactivity of the heterocyclic core.

This integrated workflow accelerates the discovery process, reduces experimental effort, and leads to a deeper fundamental understanding of the chemical systems under investigation.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

While the primary utility of halogenated benzofurans lies in their role as building blocks for cross-coupling reactions, there is significant potential for discovering entirely new modes of reactivity. The interplay between the fused aromatic system, the heteroatom, and the two distinct halogens could give rise to novel chemical transformations.

Future research could explore:

Halogen Dance Reactions: This type of reaction involves the intramolecular migration of a halogen atom from one position to another on an aromatic ring, typically under the influence of a strong base. Investigating the possibility of a halogen dance on dihalogenated benzofurans could lead to the synthesis of novel, difficult-to-access isomers.

Ring-Opening Reactions: Under certain conditions, the benzofuran ring itself can be opened. An iron-catalyzed reaction involving C-H alkylation followed by benzofuran ring-opening has been reported. researchgate.net Exploring the ring-opening of this compound could provide access to highly functionalized phenolic structures that would be challenging to prepare otherwise.

Cycloaddition Reactions: While benzofurans are generally considered aromatic, they can sometimes participate in cycloaddition reactions, behaving as dienes or dienophiles. The electronic perturbation caused by the two halogen atoms might activate the benzofuran core towards novel cycloaddition pathways, similar to the unusual Diels-Alder reactivity observed in related nitrobenzofuroxan (B1678960) systems. rsc.orgresearchgate.net

Metal-Halogen Exchange Reactions: Beyond their use in catalytic cross-coupling, metal-halogen exchange (e.g., with organolithium or Grignard reagents) at the C-I or C-Br bond can generate organometallic intermediates. Investigating the selective formation and subsequent trapping of these intermediates with various electrophiles would greatly expand the synthetic utility of this compound.

The discovery of such unprecedented reactivity would not only be of fundamental academic interest but would also significantly broaden the synthetic toolkit available for creating complex molecules from halogenated benzofuran scaffolds.

Q & A

What are the established synthetic routes for 5-Bromo-7-iodobenzofuran, and how do reaction conditions influence yield?

Basic

The synthesis typically involves halogenation or cross-coupling strategies. A two-step approach starts with hydroxybenzofuran derivatives, where bromination and iodination are achieved using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures (0–25°C) . For example, highlights a unified strategy where bromine and iodine are introduced sequentially, with yields optimized by adjusting solvent polarity (e.g., dichloromethane vs. DMF) and reaction time (4–12 hours) . Catalysts such as palladium (e.g., Suzuki-Miyaura coupling) are noted for introducing aryl groups in advanced derivatives .

How can researchers resolve contradictions in reported NMR spectral data for this compound derivatives?

Advanced

Discrepancies in 1H/13C NMR shifts often arise from substituent electronic effects or solvent interactions. For instance, shows that electron-withdrawing groups (e.g., -NO₂) at the 4-position deshield adjacent protons, shifting peaks upfield by 0.2–0.5 ppm compared to electron-donating groups (e.g., -OCH₃) . To validate data, cross-reference studies using deuterated solvents (CDCl₃ vs. DMSO-d₆) and internal standards (TMS) are critical. Conflicting reports in the 5-HBF series were resolved by comparing coupling constants (J-values) and integrating HSQC/HMBC experiments to confirm spin systems .

What analytical techniques beyond NMR are essential for confirming the molecular structure of this compound?

Basic

High-resolution mass spectrometry (HRMS) and X-ray crystallography are indispensable. HRMS confirms molecular ion peaks (e.g., [M+H]+ at m/z 336.85 for C₈H₅BrIO) with <2 ppm error . Single-crystal X-ray diffraction (as in ) provides bond-length validation; for example, the C-Br bond length (1.89 Å) and C-I bond (2.10 Å) align with expected van der Waals radii . IR spectroscopy further identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹ in ketone derivatives) .

How do researchers design pharmacological studies to evaluate this compound derivatives?

Advanced

Structure-activity relationship (SAR) studies focus on substituent effects. demonstrates that halogen positioning (Br at C5, I at C7) enhances binding affinity to CNS targets like serotonin receptors due to increased lipophilicity (logP ~2.8) . In vitro assays (e.g., radioligand binding) and molecular docking (using AutoDock Vina) are used to predict interactions. For example, methylsulfinyl groups at C3 improve metabolic stability in hepatic microsome assays (t₁/₂ > 60 minutes) .

What methodologies optimize the purification of this compound from complex reaction mixtures?

Basic

Column chromatography (silica gel, hexane/EtOAc gradient) is standard, but recrystallization in ethanol/water (4:1) improves purity (>97%) for crystalline derivatives . notes that halogenated benzofurans often require low-temperature storage (-20°C) to prevent degradation, with HPLC monitoring (C18 column, 70% acetonitrile) ensuring >95% purity .

How do computational models aid in predicting the reactivity of this compound in cross-coupling reactions?

Advanced

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in Suzuki-Miyaura couplings. shows that iodine at C7 increases electrophilicity at C3 (Mulliken charge: +0.25e), favoring palladium insertion. Transition-state modeling (Gaussian 09) further reveals that bulky ligands (e.g., SPhos) reduce steric hindrance, improving yields by 15–20% .

What are the key stability considerations for storing this compound derivatives?

Basic

Light-sensitive iodinated compounds require amber vials and inert atmospheres (argon). specifies storage at -20°C for boronic acid derivatives to prevent protodehalogenation . Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, recommending lyophilization for long-term stability .

How can researchers address synthetic challenges in introducing multiple halogens to benzofuran cores?

Advanced

Competitive halogenation is mitigated using directing groups. reports that -OH at C4 directs bromination to C5 via hydrogen bonding, while iodination at C7 is achieved using iodine and silver triflate (AgOTf) as a mild Lewis acid . Kinetic studies (GC-MS monitoring) show that excess NBS (>1.2 equiv) leads to dihalogenation byproducts, requiring precise stoichiometry .

What safety protocols are critical when handling this compound in the lab?

Basic

Use fume hoods for reactions involving volatile iodinated intermediates (e.g., HI gas). Material safety data sheets (MSDS) for analogs in indicate acute toxicity (LD50 oral rat: 250 mg/kg), necessitating nitrile gloves and emergency eyewash stations . Waste disposal follows EPA guidelines for halogenated organics.

How do substituent effects influence the UV-Vis absorption spectra of this compound derivatives?

Advanced

Conjugation length and halogen electronegativity dictate λmax. shows that iodine at C7 red-shifts absorption to 310 nm (ε = 12,500 M⁻¹cm⁻¹) compared to non-iodinated analogs (λmax = 280 nm) due to enhanced n→π* transitions . TD-DFT simulations (CAM-B3LYP) correlate experimental spectra with frontier molecular orbital gaps (ΔE = 4.1 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.